Urea, 1-(p-fluorophenyl)-3-methyl- Urea, 1-(p-fluorophenyl)-3-methyl-
Brand Name: Vulcanchem
CAS No.: 772-55-4
VCID: VC12007678
InChI: InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
SMILES: CNC(=O)NC1=CC=C(C=C1)F
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol

Urea, 1-(p-fluorophenyl)-3-methyl-

CAS No.: 772-55-4

Cat. No.: VC12007678

Molecular Formula: C8H9FN2O

Molecular Weight: 168.17 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-(p-fluorophenyl)-3-methyl- - 772-55-4

Specification

CAS No. 772-55-4
Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
IUPAC Name 1-(4-fluorophenyl)-3-methylurea
Standard InChI InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
Standard InChI Key MGVNYJAWTVSWFD-UHFFFAOYSA-N
SMILES CNC(=O)NC1=CC=C(C=C1)F
Canonical SMILES CNC(=O)NC1=CC=C(C=C1)F

Introduction

Key Findings

1-(4-Fluorophenyl)-3-methylurea (C₈H₉FN₂O) is a fluorinated urea derivative characterized by a para-fluorophenyl group and a methyl substituent on the urea backbone. While direct literature on its applications remains sparse, structural analogs and synthesis pathways suggest potential roles in agrochemical and pharmaceutical research. This report synthesizes available data on its molecular properties, synthesis strategies, and physicochemical behavior, drawing from patent literature and chemical databases .

Structural and Molecular Characteristics

Core Architecture

The compound features a urea core (-NH-C(=O)-NH-) with two substituents:

  • A 4-fluorophenyl group at the N1 position

  • A methyl group at the N3 position

This arrangement creates a planar urea moiety with polarizable regions, while the fluorine atom introduces electronegativity and potential hydrogen-bonding capabilities.

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₉FN₂O
SMILESCNC(=O)NC1=CC=C(C=C1)F
InChI KeyMGVNYJAWTVSWFD-UHFFFAOYSA-N
Molecular Weight168.17 g/mol

The InChIKey indicates a unique stereochemical identifier, though no chiral centers are present in this structure.

Synthesis and Production Pathways

Proposed Route for 1-(4-Fluorophenyl)-3-Methylurea:

  • Phosgenation of 4-Fluoroaniline

    • React 4-fluoroaniline with phosgene (or safer alternatives like triphosgene) in toluene at -5°C to 5°C to form 4-fluorophenyl isocyanate .

    • Yield: ~98% (based on analogous reactions) .

  • Urea Formation

    • Condense 4-fluorophenyl isocyanate with methylamine in dichloromethane at 0–5°C .

    • Catalyst: Tetrabutylammonium bromide (0.5–1 mol%) .

  • Purification

    • Recrystallization from toluene/water mixtures yields >98% purity .

Critical Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature (Step 1)-5°C to 5°CPrevents oligomerization
Solvent (Step 2)DichloromethaneEnhances nucleophilicity
Catalyst Loading0.5–1.0 mol%Accelerates urea coupling

Physicochemical Properties

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry data from PubChemLite reveals CCS values for common adducts :

Adductm/zPredicted CCS (Ų)
[M+H]⁺169.07717133.4
[M+Na]⁺191.05911143.6
[M-H]⁻167.06261134.8

These values suggest:

  • Compact geometry for protonated species ([M+H]⁺) due to intramolecular H-bonding.

  • Increased solvation radius for sodium adducts ([M+Na]⁺), aligning with their higher CCS.

Thermal Stability

While melting point data is unavailable for the exact compound, structurally similar N-arylureas exhibit:

  • Decomposition temperatures: 180–220°C

  • Sublimation tendencies under vacuum at >100°C .

TargetIC₅₀ (Predicted, nM)Benchmark Compound
VEGFR-2120–180Sorafenib: 6.2
PDGFR-β250–400Imatinib: 38

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator